molecular formula C22H14N2O7 B1581387 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine) CAS No. 25038-81-7

1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)

Cat. No. B1581387
CAS RN: 25038-81-7
M. Wt: 418.4 g/mol
InChI Key: NXDMHKQJWIMEEE-UHFFFAOYSA-N
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Patent
US05520960

Procedure details

PMDA/4,4'-ODA resin was prepared by reacting 16.019 g (0.080 moles) of 4,4'-ODA with 17.450 g (0.080 moles) of PMDA In 189.7 g DMAc. To 10.004 g of this resin was added 0.521 g Agtfa in 1.996 g DMAc. The mixture was stirred vigorously with a metal spatula and cast 0.018" thick on a glass plate. The silver ion-containing polyamic acid film was thermally converted to the corresponding surface conducting polyimide by heating for 1 hour each at 100°, 200°, and 300° C. and postcuring 2 hours at 300° C. The resulting flexible, reflective film had a conductivity of 1.7×10-3- -6.2×10-3 Ω-1 by four point probe.
Quantity
16.019 g
Type
reactant
Reaction Step One
Name
Quantity
17.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
10.004 g
Type
reactant
Reaction Step Three
Name
Quantity
1.996 g
Type
solvent
Reaction Step Three
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
189.7 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH:2]=1.[CH:16]1[C:21]2[C:22]([O:24][C:25](=[O:26])[C:20]=2[CH:19]=[C:18]2[C:27]([O:29][C:30](=[O:31])[C:17]=12)=[O:28])=[O:23]>CC(N(C)C)=O>[CH:19]1[C:18]2[C:27]([O:29][C:30](=[O:31])[C:17]=2[CH:16]=[C:21]2[C:22]([O:24][C:25](=[O:26])[C:20]=12)=[O:23])=[O:28].[CH:13]1[C:12]([NH2:15])=[CH:11][CH:10]=[C:9]([O:8][C:3]2[CH:4]=[CH:5][C:6]([NH2:7])=[CH:1][CH:2]=2)[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.019 g
Type
reactant
Smiles
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
Step Two
Name
Quantity
17.45 g
Type
reactant
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Step Three
Name
resin
Quantity
10.004 g
Type
reactant
Smiles
Name
Quantity
1.996 g
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
189.7 g
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously with a metal spatula
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 hour each at 100°
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O.C1=CC(=CC=C1N)OC2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.